Cas no 881938-11-0 (N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide)

N,N-Diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a specialized anthraquinone derivative with a sulfonamide-linked butanamide moiety. Its structure combines the redox-active anthraquinone core with a flexible aliphatic chain, enhancing solubility and reactivity in organic and aqueous systems. The electron-withdrawing sulfonamide group improves stability and facilitates further functionalization, making it useful in applications such as dye synthesis, photodynamic therapy, or as an intermediate in pharmaceutical development. The diethylamide tail contributes to lipophilicity, broadening its compatibility with hydrophobic matrices. This compound’s modular design allows for tailored modifications, offering versatility in research and industrial contexts.
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide structure
881938-11-0 structure
Product name:N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
CAS No:881938-11-0
MF:C23H26N2O5S
MW:442.527945041656
CID:5948280
PubChem ID:18593142

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
    • SR-01000918392-1
    • F3247-0113
    • 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-diethylbutanamide
    • N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
    • 881938-11-0
    • 4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide
    • AKOS002315923
    • SR-01000918392
    • Inchi: 1S/C23H26N2O5S/c1-4-25(5-2)21(26)11-8-14-24(3)31(29,30)16-12-13-19-20(15-16)23(28)18-10-7-6-9-17(18)22(19)27/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3
    • InChI Key: SVFCVBUNCLPFPJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2C(C3C=CC=CC=3C(C=2C=1)=O)=O)(N(C)CCCC(N(CC)CC)=O)(=O)=O

Computed Properties

  • Exact Mass: 442.15624311g/mol
  • Monoisotopic Mass: 442.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 100Ų

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3247-0113-4mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3247-0113-40mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3247-0113-20μmol
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3247-0113-3mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3247-0113-5mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3247-0113-15mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3247-0113-20mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3247-0113-10μmol
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3247-0113-5μmol
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3247-0113-30mg
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
881938-11-0 90%+
30mg
$119.0 2023-04-26

N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide Related Literature

Additional information on N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Professional Introduction to N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide (CAS No. 881938-11-0)

N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 881938-11-0, represents a unique molecular structure that combines several functional groups, making it a promising candidate for various applications in medicinal chemistry. The presence of a sulfonamido group and an anthracene core suggests potential biological activities that have been the focus of recent research endeavors.

The molecular framework of N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is characterized by its intricate arrangement of atoms, which includes ethyl groups, a methyl-substituted sulfonamido moiety, and a dioxoanthracene scaffold. This combination of structural elements not only contributes to its distinct chemical properties but also opens up possibilities for diverse pharmacological interactions. The anthracene core, in particular, is known for its stability and ability to interact with biological targets in novel ways.

In recent years, there has been a surge in research aimed at developing new therapeutic agents based on anthracene derivatives. The dioxoanthracene moiety in this compound is particularly noteworthy due to its oxidized state, which can participate in redox reactions within biological systems. These reactions are often crucial for the efficacy of many pharmacological compounds. The sulfonamido group further enhances the compound's potential by providing a site for hydrogen bonding and other non-covalent interactions with biological targets.

One of the most compelling aspects of N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is its versatility in drug design. The ethyl groups attached to the nitrogen atom contribute to the compound's lipophilicity, allowing it to cross biological membranes more easily. This property is essential for many drugs that need to reach their target sites within the body. Additionally, the methyl substitution on the sulfonamido group can influence the compound's solubility and metabolic stability, factors that are critical for drug development.

The pharmacological potential of this compound has been explored in several recent studies. Researchers have been particularly interested in its potential as an inhibitor of various enzymes and receptors involved in diseases such as cancer and inflammation. The anthracene core has shown promise in disrupting DNA replication in cancer cells, while the sulfonamido group can modulate enzyme activity by forming stable interactions with active sites. These findings suggest that N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide could be a valuable scaffold for developing novel therapeutic agents.

In addition to its potential as an anti-cancer agent, this compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways associated with inflammation. This effect is attributed to the ability of the sulfonamido group to interact with inflammatory mediators and disrupt their activity. Such findings highlight the broad therapeutic applications of this compound beyond oncology.

The synthesis of N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and controlled oxidation processes have been instrumental in constructing the anthracene core and introducing the sulfonamido group efficiently. These synthetic strategies not only improve production efficiency but also allow for modifications that can enhance the compound's pharmacological properties.

The development of new drug candidates often involves extensive characterization to understand their physical and chemical properties thoroughly. For N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its purity. These analytical methods provide critical data that inform further development efforts and ensure that the compound meets pharmaceutical standards before moving into clinical trials.

As research continues to uncover new applications for this compound, it is likely that N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide will play an increasingly important role in drug discovery and development. Its unique structural features offer a rich foundation for designing molecules with tailored biological activities. By leveraging advances in synthetic chemistry and computational modeling, scientists can optimize this compound further to enhance its therapeutic potential and reduce any potential side effects.

The future prospects for this compound are promising indeed. With ongoing research focused on understanding its mechanisms of action and exploring new therapeutic indications, it is well-positioned to contribute significantly to advancements in medicine. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide. As our understanding of biological systems continues to grow, compounds like N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide will undoubtedly play a vital role in shaping the future of healthcare.

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